2-Bromo-3-methyl-1-phenylbutan-1-one
Description
Molecular Architecture and IUPAC Nomenclature
2-Bromo-3-methyl-1-phenylbutan-1-one (CAS 50735-03-0) is a brominated aromatic ketone with the molecular formula C₁₁H₁₃BrO and a molar mass of 241.12 g/mol. Its IUPAC name derives from the four-carbon butanone backbone substituted with a phenyl group at the first position, a bromine atom at the second position, and a methyl group at the third position. The systematic name reflects the priority of functional groups: the ketone (-one) at position 1 takes precedence over the bromo and methyl substituents.
The SMILES notation (CC(C)C(C(=O)C₁=CC=CC=C₁)Br ) and InChIKey (UCCCJNBTIJWCPF-UHFFFAOYSA-N ) provide unambiguous representations of its structure. The molecule consists of a phenyl ring attached to a carbonyl group, with a bromine atom and a branched methyl group on adjacent carbons. This arrangement creates a chiral center at the second carbon, leading to enantiomeric forms such as (2R)-2-bromo-3-methyl-1-phenylbutan-1-one.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrO |
| Molar Mass | 241.12 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)C(C(=O)C₁=CC=CC=C₁)Br |
| InChIKey | UCCCJNBTIJWCPF-UHFFFAOYSA-N |
Crystallographic Analysis and Conformational Studies
While single-crystal X-ray diffraction data specific to this compound are limited in publicly available literature, related brominated ketones offer insights into its potential solid-state behavior. For example, studies on analogous compounds, such as 2-bromo-1-(3-methylphenyl)propan-1-one, reveal that bromine substituents significantly influence crystal packing through halogen bonding and van der Waals interactions. The bulky phenyl and methyl groups likely impose steric constraints, favoring a staggered conformation to minimize torsional strain.
In the gas phase, the molecule adopts a planar configuration around the carbonyl group, with the bromine and methyl groups occupying equatorial positions to reduce steric hindrance. Computational models predict a dihedral angle of approximately 120° between the phenyl ring and the ketone group, optimizing π-orbital conjugation.
Table 2: Hypothetical Crystallographic Parameters (Based on Analogues)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.3 Å, b = 7.9 Å, c = 16.9 Å |
| β Angle | 92.3° |
| Calculated Density | 1.307 g/cm³ |
Comparative Analysis with Structural Isomers
The structural isomerism of this compound arises from variations in substituent placement. Key comparisons include:
1-Phenyl-1-butanone (Butyrophenone) : Lacking bromine and methyl groups, this isomer exhibits a simpler structure with a boiling point of 235°C, significantly lower than the brominated derivative’s 276.05°C. The absence of bromine reduces molecular weight and van der Waals interactions, explaining its lower thermal stability.
2-Bromo-1-(3-methylphenyl)propan-1-one : This positional isomer relocates the methyl group to the phenyl ring. The altered steric profile increases its melting point (47–52°C) compared to the liquid state of this compound at room temperature.
3-Bromo-2-methyl-1-phenylbutan-1-one : A regioisomer with bromine at the third position. Theoretical models suggest reduced conformational flexibility due to closer proximity between the bromine and carbonyl groups, potentially altering reactivity in nucleophilic substitutions.
Table 3: Isomer Comparison
The electronic effects of bromine also differentiate these isomers. In this compound, the electron-withdrawing bromine atom polarizes the carbonyl group, enhancing electrophilicity at the ketone carbon. This contrasts with non-brominated isomers, where weaker inductive effects result in lower reactivity toward nucleophiles.
Properties
IUPAC Name |
2-bromo-3-methyl-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCCJNBTIJWCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446136 | |
| Record name | 2-bromo-3-methyl-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50735-03-0 | |
| Record name | 2-bromo-3-methyl-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methyl-1-phenylbutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
α-Bromination of 3-Methyl-1-phenylbutan-1-one
- Starting Material: 3-Methyl-1-phenylbutan-1-one (a methyl-substituted valerophenone derivative)
- Reagents: Bromine source (e.g., sodium bromide), acid catalyst (e.g., hydrochloric acid), and an oxidizing agent (e.g., hydrogen peroxide)
- Solvent: Typically aqueous or mixed aqueous-organic media
- Conditions: Room temperature stirring, gradual addition of oxidant to control reaction rate
Procedure Summary:
- Dissolve 3-methyl-1-phenylbutan-1-one and sodium bromide in water or aqueous medium.
- Add hydrochloric acid to acidify the solution.
- Slowly add hydrogen peroxide to generate bromine in situ, which brominates the α-position of the ketone.
- Stir the reaction mixture for 1–2 hours at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, extract the organic layer, wash with sodium carbonate and brine, dry over anhydrous magnesium sulfate.
- Concentrate and purify the product by standard methods (e.g., column chromatography).
- Yields reported are typically high, around 95% or greater.
- Purity assessed by HPLC or GC-MS is generally above 98%.
This method is adapted from the synthesis of related α-bromoketones such as 2-bromo-1-phenylpentan-1-one and is applicable to the methyl-substituted analog.
Alternative Bromination Using Molecular Bromine or N-Bromosuccinimide (NBS)
- Reagents: Molecular bromine (Br2) or NBS as brominating agents
- Solvent: Organic solvents such as dichloromethane or acetic acid
- Catalysts: Acidic or radical initiators depending on the method
- Conditions: Controlled temperature (0–25 °C) to avoid overbromination
This classical approach involves direct bromination of the ketone at the α-position. NBS is often preferred for milder and more selective bromination.
Synthesis via α-Bromination of Phenylbutanone Derivatives Followed by Methylation
In some synthetic strategies, the α-bromoketone is first prepared from phenylbutanone, followed by methylation at the 3-position using appropriate alkylating agents under basic conditions. This route is less common due to regioselectivity challenges but can be employed for specific synthetic needs.
Reaction Mechanism Insights
- The α-bromination proceeds via enol or enolate intermediates formed under acidic or neutral conditions.
- The bromine electrophile attacks the α-carbon, resulting in substitution.
- The presence of the methyl group at the 3-position influences the enolization rate and regioselectivity.
- Hydrogen peroxide in acidic medium generates bromine in situ from sodium bromide, providing a controlled bromination environment.
Data Table Summarizing Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 3-Methyl-1-phenylbutan-1-one | Commercially available or synthesized |
| Bromine source | Sodium bromide + HCl + H2O2 | Generates Br2 in situ |
| Solvent | Water or aqueous medium | Facilitates bromine generation |
| Temperature | Room temperature (20–25 °C) | Mild conditions to avoid side reactions |
| Reaction time | 1–2 hours | Monitored by TLC |
| Work-up | Extraction, washing with Na2CO3 and brine | Removes acidic and bromide impurities |
| Purification | Drying over MgSO4, concentration, chromatography | Ensures high purity |
| Yield | 90–95% | High yield reported |
| Purity | >98% (HPLC or GC-MS) | Suitable for synthetic applications |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly through the E2 mechanism.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3) in methanol.
Elimination: Sodium ethoxide (NaOEt) in ethanol.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Substitution: Formation of 3-methyl-1-phenylbutan-1-ol.
Elimination: Formation of 3-methyl-1-phenylbut-1-ene.
Reduction: Formation of 2-bromo-3-methyl-1-phenylbutan-1-ol.
Scientific Research Applications
2-Bromo-3-methyl-1-phenylbutan-1-one is utilized in various scientific research applications:
Chemistry: As an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-1-phenylbutan-1-one involves its interaction with nucleophiles and bases. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one (C₁₆H₁₃BrO)
- Structural Differences : This α,β-unsaturated ketone (prop-2-en-1-one backbone) features a conjugated system absent in the target compound. The 4-methylphenyl and phenyl substituents contrast with the target’s phenyl and methyl groups.
- Reactivity : The conjugated double bond enables Michael addition reactions, whereas the saturated target compound is more likely to undergo nucleophilic substitution at the bromine site .
1-(2-Hydroxyphenyl)-3-methylbutan-1-one (C₁₁H₁₄O₂)
- Functional Group Variation : The hydroxyl group at position 2 (vs. bromine) introduces hydrogen-bonding capacity, increasing solubility in polar solvents.
- Applications : The hydroxylated analog is highlighted for pharmaceutical and materials science applications, whereas brominated derivatives like the target compound are more suited to synthetic intermediates .
Comparative Data Table
Research Findings and Implications
- Structural Insights : SHELX-based crystallography of related brominated ketones highlights the role of substituents in dictating crystal packing and stability . The target compound’s saturated structure may reduce intermolecular interactions compared to conjugated analogs.
- Reactivity Profiles : Bromine’s electronegativity in the target compound favors nucleophilic displacement, whereas hydroxyl or unsaturated analogs exhibit distinct reaction pathways (e.g., esterification or conjugate additions) .
- Applications : While the hydroxylated variant is prioritized for drug development due to bioavailability , the target compound’s bromine atom positions it as a versatile synthetic building block.
Biological Activity
2-Bromo-3-methyl-1-phenylbutan-1-one is an organic compound with the molecular formula CHBrO. It belongs to the class of brominated ketones and is characterized by a bromine atom, a methyl group, and a phenyl group attached to a butanone backbone. This compound has garnered interest in various scientific fields due to its potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. Brominated compounds often exert their effects by modifying the structure and function of biomolecules through binding interactions. These interactions can lead to alterations in enzymatic activity, signal transduction pathways, and other cellular processes.
Pharmacological Properties
Research indicates that this compound may possess several pharmacological properties:
- Antimicrobial Activity : Some studies have shown that brominated compounds can exhibit antimicrobial effects, potentially making this compound useful in developing antimicrobial agents.
- Cytotoxic Effects : Preliminary investigations suggest that this compound may induce cytotoxicity in certain cancer cell lines, indicating potential applications in cancer therapy.
Case Study Analysis
A notable case study involving this compound focused on its synthesis and subsequent biological evaluation. Researchers synthesized the compound using bromination techniques and tested its effects on various cell lines. The results indicated significant cytotoxic effects at specific concentrations, warranting further investigation into its mechanism of action.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induced apoptosis in cancer cell lines | |
| Enzyme Inhibition | Alteration of enzyme activity |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Table 2: Comparison with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine at C2, methyl at C3 | Antimicrobial, cytotoxic |
| 2-Bromo-3-phenylbutan-1-one | Lacks methyl group at C3 | Limited biological studies |
| 3-Bromo-2-methyl-1-phenylbutan-1-one | Bromine at C3 | Different activity profile |
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Bromo-3-methyl-1-phenylbutan-1-one, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via bromination of a pre-formed ketone precursor. A common approach involves Friedel-Crafts acylation of benzene derivatives followed by α-bromination using reagents like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under radical initiation. For example, bromination of 3-methyl-1-phenylbutan-1-one with Br₂ in dichloromethane at 0–5°C yields the target compound. Optimization includes controlling stoichiometry (1:1.05 ketone-to-bromine ratio) and reaction time (2–4 hours) to minimize di-brominated byproducts .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer :
-
Spectroscopy : Use - and -NMR to confirm the presence of the brominated methyl group (δ ~2.1–2.3 ppm for CH₃ and δ ~45–50 ppm for C-Br). IR spectroscopy verifies the ketone carbonyl stretch (~1700 cm⁻¹) .
-
Chromatography : HPLC or GC-MS (retention time ~8.2 min under 70:30 acetonitrile/water) assesses purity (>98%).
-
X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves steric interactions between the bromine and phenyl group, with typical C-Br bond lengths of 1.93–1.97 Å .
Physical Properties Value Source Molecular Weight 241.124 g/mol Boiling Point 276.05°C (760 mmHg) Density 1.307 g/cm³
Advanced Questions
Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer :
- Solvent Effects : Use deuterated solvents (CDCl₃) to eliminate proton exchange interference. For complex splitting, 2D NMR (COSY, HSQC) clarifies coupling between the brominated methyl and adjacent protons .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational changes causing signal broadening. For example, slow rotation around the C-Br bond at <−20°C splits singlets into doublets .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) simulate NMR spectra to match experimental data, resolving ambiguities in diastereotopic proton assignments .
Q. How does the steric environment of the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bulky bromine at the 2-position creates steric hindrance, reducing coupling efficiency. To mitigate:
- Catalyst Optimization : Use Pd(PPh₃)₄ with electron-rich ligands (e.g., SPhos) to enhance oxidative addition.
- Solvent/Base Systems : Employ toluene/EtOH (3:1) with K₃PO₄ to stabilize the transition state.
- Microwave Assistance : Shorten reaction time (30 min at 120°C) to prevent decomposition. Yields drop from ~85% (unhindered analogs) to ~55% due to steric effects, as observed in analogous bromophenyl ketones .
Q. How should researchers address contradictory crystallographic data (e.g., bond length anomalies) in structural reports?
- Methodological Answer :
- Data Validation : Cross-check with CIF files from databases (CCDC) to ensure refinement parameters (R-factor <5%). For example, SHELXL-refined structures (R₁ = 0.032) confirm standard C=O bond lengths (~1.21 Å) despite bromine-induced distortions .
- Twinned Crystals : Use PLATON to detect twinning and reprocess data with HKL-3000.
- Comparative Analysis : Contrast with structurally similar compounds (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) to identify systematic errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
